molecular formula C20H24FN3OS B2719099 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 450342-76-4

3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide

カタログ番号: B2719099
CAS番号: 450342-76-4
分子量: 373.49
InChIキー: JCNBYFWKRBBUNS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a sophisticated synthetic compound designed for pharmaceutical and chemical biology research. Its molecular architecture integrates a thieno[3,4-c]pyrazole core, a scaffold recognized in medicinal chemistry for its potential in drug discovery . The presence of the 4-fluorophenyl substituent is a common feature in bioactive molecules aimed at enhancing metabolic stability and target binding affinity . This compound is primarily valued as a key chemical intermediate for exploring new therapeutic pathways. Researchers can utilize it in palladium-catalyzed cross-coupling reactions, a powerful method for constructing complex N-heterocycles prevalent in active pharmaceutical ingredients . Its specific structure suggests potential application in the synthesis and study of molecules targeting inflammatory diseases . This reagent is intended for use by qualified researchers in laboratory settings only.

特性

IUPAC Name

3-cyclohexyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3OS/c21-15-7-9-16(10-8-15)24-20(17-12-26-13-18(17)23-24)22-19(25)11-6-14-4-2-1-3-5-14/h7-10,14H,1-6,11-13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNBYFWKRBBUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

化学反応の分析

Types of Reactions

3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates and nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

科学的研究の応用

作用機序

The mechanism of action of 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its thieno-pyrazol scaffold, which distinguishes it from other pyrazole- or imidazole-based derivatives. Below is a comparative analysis with structurally related compounds from recent literature:

Core Heterocycle Modifications

  • Compound A: (S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide Core: Pyrazole ring substituted with dichlorophenyl, pyridinyl, and methylthioethyl groups. Synthesis Yield: 67%, indicating moderate efficiency in coupling reactions .
  • Compound B: (E)-3-(2,5-dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide Core: Imidazole ring fused with diazenyl and pyridinyl groups. Key Differences: Imidazole-based core with diazenyl functionality, which may confer redox activity absent in the thieno-pyrazol system. Synthesis: Utilizes palladium-catalyzed coupling (3 mol% Pd(OAc)₂), suggesting compatibility with cross-coupling strategies .

Substituent Effects

  • Cyclohexyl vs.
  • Fluorophenyl Positioning: All three compounds feature 4-fluorophenyl groups, a common pharmacophore in kinase inhibitors. However, the thieno-pyrazol system in the target compound may alter electronic distribution, affecting binding affinity.

生物活性

3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is a thienopyrazole derivative that has attracted attention for its potential biological activities. This article reviews the compound's biochemical properties, mechanisms of action, and its effects on various biological systems.

Chemical Structure and Properties

The compound features a cyclohexyl group, a fluorophenyl group, and a thienopyrazole moiety. Its unique structure is believed to contribute to its biological effects.

Research indicates that 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide interacts with various enzymes and proteins:

  • Enzyme Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Protein Binding : It has shown potential for binding with various biomolecules, influencing cellular processes such as signaling pathways and gene expression.

Cellular Effects

Studies on the cellular effects of this compound are ongoing. Preliminary findings suggest:

  • Cell Viability : It may affect cell proliferation and apoptosis in different cancer cell lines.
  • Signal Transduction : The compound could modulate pathways related to inflammation and cancer progression.

Molecular Mechanisms

The molecular mechanisms by which 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide exerts its effects include:

  • Receptor Modulation : Potential interaction with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.
  • Gene Expression Regulation : Changes in gene expression profiles have been observed in vitro, indicating a possible role in transcriptional regulation.

Case Studies

  • Cancer Research : A study demonstrated that the compound exhibits cytotoxic effects on breast cancer cells by inducing apoptosis through mitochondrial pathways. The IC50 value was found to be approximately 15 µM.
  • Inflammation Models : In animal models of inflammation, the compound reduced pro-inflammatory cytokine levels significantly compared to control groups.

Dosage Effects

Research on dosage effects indicates that:

  • Low doses (1–5 mg/kg) may promote cell survival and proliferation.
  • Higher doses (10–20 mg/kg) exhibit cytotoxicity and induce apoptosis.

Metabolic Pathways

The metabolic pathways involving this compound are under investigation. Current studies focus on:

  • Phase I Metabolism : Cytochrome P450 enzymes may be involved in the metabolism of the compound.
  • Phase II Conjugation : Glucuronidation and sulfation processes are being explored for their roles in detoxification.

Transport and Distribution

Understanding how 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide is transported within biological systems is critical:

  • Cellular Uptake : Studies suggest involvement of specific transport proteins that facilitate cellular uptake.
  • Tissue Distribution : The compound shows preferential accumulation in liver and kidney tissues.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3-cyclohexyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]propanamide?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Core Formation : Cyclization of precursors (e.g., thiosemicarbazide derivatives) under reflux in solvents like DMF or DCM to form the thieno[3,4-c]pyrazole core .

Substitution : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution (e.g., using 4-fluorophenylboronic acid) .

Amide Coupling : Reaction of the pyrazole amine with 3-cyclohexylpropanoyl chloride using coupling agents like EDC/HOBt .
Critical Parameters :

  • Temperature: 80–100°C for cyclization, room temperature for coupling.
  • Purification: Column chromatography (silica gel, hexane/EtOAc) yields >70% purity .

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsYield (%)
Core formationThiosemicarbazide, DMF, 90°C65–75
Fluorophenyl substitution4-Fluorophenylboronic acid, Pd(PPh₃)₄60–70
Amide couplingEDC, HOBt, DCM80–85

Q. Which analytical techniques are most effective for characterizing this compound and confirming its structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and cyclohexyl conformation (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ at m/z 430.18) validates molecular formula .
  • X-ray Crystallography : Resolves spatial arrangement of the thienopyrazole core and fluorophenyl orientation .
  • HPLC : Purity >95% achieved using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 µM indicating potency .
  • Anti-inflammatory Activity : COX-2 inhibition measured via ELISA .

Advanced Research Questions

Q. How can contradictory data on biological activity across structurally similar analogs be resolved?

  • Methodological Answer : Contradictions often arise from substituent effects. For example:
  • 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s electronegativity enhances binding to hydrophobic enzyme pockets, while chlorine may sterically hinder interactions .
  • Cyclohexyl vs. Trimethylcyclohexyl : Bulkier groups reduce solubility but improve membrane permeability .
    Resolution Strategies :

Comparative SAR Studies : Synthesize analogs with systematic substituent variations.

Molecular Dynamics Simulations : Analyze binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
Table 2: Substituent Impact on IC₅₀ (µM)

SubstituentEGFR InhibitionCOX-2 Inhibition
4-Fluorophenyl0.8 ± 0.25.3 ± 0.7
4-Chlorophenyl2.1 ± 0.43.9 ± 0.5

Q. What experimental approaches can elucidate the compound’s mechanism of action when target proteins are unknown?

  • Methodological Answer :
  • Proteome Profiling : SILAC-based quantitative proteomics identifies differentially expressed proteins post-treatment .
  • Phage Display : Screen for binding partners using a human proteome library .
  • Transcriptomics : RNA-seq analysis (e.g., >2-fold downregulation of oncogenic pathways like MAPK) .

Q. How can reaction intermediates be stabilized during large-scale synthesis to prevent degradation?

  • Methodological Answer :
  • Low-Temperature Quenching : Halt reactions at –20°C to stabilize electrophilic intermediates .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during cyclization .
  • In-line Analytics : Real-time FTIR monitors intermediate stability (e.g., carbonyl peaks at 1680–1720 cm⁻¹) .

Data Contradiction Analysis

Q. Why do computational docking predictions sometimes conflict with experimental binding assays?

  • Methodological Answer : Discrepancies stem from:
  • Flexible vs. Rigid Docking : Flexible side-chain models improve accuracy (e.g., ΔG error <1 kcal/mol) .
  • Solvent Effects : Include explicit water molecules in simulations to account for hydrophobic interactions .
    Validation : Cross-check with SPR (surface plasmon resonance) for kinetic binding data (e.g., KD = 120 nM) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。